molecular formula C20H26N4O3S2 B2512171 N-(3-acetamidophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 953926-10-8

N-(3-acetamidophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Katalognummer: B2512171
CAS-Nummer: 953926-10-8
Molekulargewicht: 434.57
InChI-Schlüssel: QAQNRGHIZZPVFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-acetamidophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and oncology research. Its molecular structure incorporates several key pharmacophores, including a central thiazole ring , which is a privileged scaffold in drug discovery known for its diverse biological activities. The compound is built around the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide framework, which has been identified in scientific literature as a novel scaffold with demonstrated activity against both sensitive and resistant cancer cell lines, including models of melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) . The specific mechanism of action for this exact derivative is an area of ongoing investigation, but related compounds within the same chemical family are known to induce cancer cell death through the concomitant induction of apoptosis (programmed cell death) and autophagy . The structure is further characterized by an acetamide group attached to a phenyl ring, which can influence the compound's solubility and binding affinity, and an isopentylamide chain, which may contribute to its pharmacokinetic properties. This specific arrangement of moieties makes it a valuable candidate for researchers exploring new antineoplastic agents . It is primarily intended for in vitro studies to elucidate novel therapeutic pathways and combat drug resistance in oncology. This product is intended for chemical and biological research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S2/c1-13(2)7-8-21-18(26)10-17-11-28-20(24-17)29-12-19(27)23-16-6-4-5-15(9-16)22-14(3)25/h4-6,9,11,13H,7-8,10,12H2,1-3H3,(H,21,26)(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQNRGHIZZPVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-acetamidophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, with the CAS number 953926-10-8, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

The compound is synthesized through a series of chemical reactions involving thiazole derivatives and acetamide functionalities. The general synthetic pathway includes:

  • Formation of Thiazole Derivative : The thiazole ring is constructed using appropriate thiazole precursors.
  • Acetamide Introduction : The acetamide group is introduced via acylation reactions.
  • Thioether Formation : A thioether linkage is formed to connect the thiazole derivative to the acetamide.

The molecular weight of N-(3-acetamidophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is approximately 434.6 g/mol .

2.1 Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
Melanoma (A375)5.0Induction of apoptosis and autophagy
Pancreatic Cancer (PANC-1)7.5Cell cycle arrest and apoptosis
Chronic Myeloid Leukemia (K562)6.0Apoptosis induction

The compound induces cell death through both apoptosis and autophagy pathways, making it a dual-action agent against resistant cancer forms .

2.2 Pharmacokinetics

In vivo studies have demonstrated favorable pharmacokinetic properties, including:

  • Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.
  • Distribution : High tissue distribution with significant accumulation in tumor tissues.
  • Metabolism : Primarily metabolized by liver enzymes, leading to active metabolites that contribute to its anticancer effects.
  • Excretion : Renal excretion of metabolites observed within 24 hours.

3.1 Efficacy in Animal Models

In a xenograft model using A375 melanoma cells implanted in mice, treatment with N-(3-acetamidophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide resulted in:

  • Tumor Growth Inhibition : A significant reduction in tumor volume compared to control groups (p < 0.01).
  • Survival Rate Improvement : Increased survival rates observed in treated mice over a period of 30 days.

3.2 Clinical Implications

Given its promising results in preclinical studies, further clinical trials are warranted to evaluate its efficacy and safety in human subjects. The compound's mechanism of inducing apoptosis and autophagy may provide a novel approach to treating resistant cancer types.

4. Conclusion

N-(3-acetamidophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide shows significant promise as an anticancer agent due to its potent biological activity against various cancer cell lines and favorable pharmacokinetic profile. Continued research into its mechanisms and potential therapeutic applications is essential for developing effective cancer treatments.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituted Thiazole Derivatives with Varied Side Chains

Table 1: Key Structural Analogs and Their Properties
Compound Name / CAS Substituents Molecular Formula Molecular Weight Biological Activity / Notes Source
Target Compound 3-Acetamidophenyl, isopentylamino C22H28N4O3S2 460.6 N/A (structural focus) N/A
CAS 954040-66-5 3-Acetamidophenyl, cyclohexylmethylamino C22H28N4O3S2 460.6 N/A (structural analog)
CAS 34906-95-1 4-Chlorophenyl, isopentylamino C19H22ClN3O2S2 412.0 N/A (pharmacokinetic studies suggested)
Compound 4 (Piperazine derivative) 4-Bromophenyl, piperazine-chlorophenyl-phenmethyl C29H28BrClN4O3S 628.0 P-gp inhibitor; ↑ PTX bioavailability by 56–106.6%
Compound 13 (Coumarin-thiazole) Coumarin, 2,4-dichlorophenyl C20H14Cl2N2O3S 446.3 α-Glucosidase inhibition (IC50 ~5 µM)
Key Observations:
  • Aryl Group Influence: The 3-acetamidophenyl group (target compound) vs. Chlorophenyl derivatives often exhibit improved metabolic stability .
Table 2: Reported Activities of Structural Analogs
Compound Target / Assay Activity / Outcome Reference
Target Compound Undisclosed Hypothesized kinase or transporter modulation N/A
Compound 4 (Piperazine derivative) P-glycoprotein (P-gp) ↑ Paclitaxel bioavailability (7.1% → 56–106.6%)
Coumarin-thiazole (Compound 13) α-Glucosidase IC50: ~5 µM (anti-diabetic potential)
Thiazole-piperazine (Compound 13 ) Matrix Metalloproteinases (MMPs) Anti-inflammatory (IC50: 0.2–1.8 µM)
Key Insights:
  • Enzyme Inhibition : Coumarin-linked thiazoles () and piperazine-thiazoles () show potent enzyme inhibition, suggesting the target compound’s thiazole-thioacetamide core is a viable pharmacophore for diverse targets.
Key Notes:
  • Synthetic Accessibility : Thiazole-thioacetamide derivatives are typically synthesized via nucleophilic substitution or coupling reactions, with yields ranging from 34% () to 86% ().
  • Thermal Stability : High melting points (e.g., 289–290°C in ) correlate with crystalline stability, a trait likely shared by the target compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.